Ganciclovir N,O-Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganciclovir N,O-Diacetate is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound is a modified form of ganciclovir, designed to enhance its pharmacokinetic properties and improve its efficacy in clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ganciclovir N,O-Diacetate typically involves the acetylation of ganciclovir. The process begins with the reaction of ganciclovir with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl and amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir N,O-Diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release ganciclovir and acetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The primary product of hydrolysis is ganciclovir, while oxidation and substitution reactions yield various derivatives depending on the reagents used .
Scientific Research Applications
Ganciclovir N,O-Diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other antiviral compounds.
Biology: Employed in studies involving viral replication and inhibition.
Medicine: Investigated for its potential in treating CMV infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
Ganciclovir N,O-Diacetate exerts its effects by inhibiting viral DNA polymerase. The compound is converted to its active form, ganciclovir triphosphate, within infected cells. This active form selectively inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The parent compound, used to treat CMV infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Foscarnet: An antiviral agent used for CMV and herpes simplex virus infections.
Cidofovir: Another antiviral drug used for CMV retinitis in AIDS patients
Uniqueness
Ganciclovir N,O-Diacetate is unique due to its modified structure, which enhances its pharmacokinetic properties and potentially improves its efficacy compared to ganciclovir. Its selective inhibition of viral DNA polymerase makes it a valuable compound in antiviral therapy .
Biological Activity
Ganciclovir N,O-Diacetate is a derivative of the antiviral drug ganciclovir, which is primarily used for the treatment of cytomegalovirus (CMV) infections. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, antiviral efficacy, and relevant case studies.
Overview of Ganciclovir
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that exhibits potent antiviral activity against various herpesviruses, including CMV, herpes simplex virus (HSV), and Epstein-Barr virus (EBV) . The drug is activated through phosphorylation by viral and cellular enzymes, leading to the formation of ganciclovir triphosphate, which inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Activation : Ganciclovir is phosphorylated to ganciclovir monophosphate by viral kinases (e.g., UL97 in CMV). This is followed by further phosphorylation to the active triphosphate form by cellular kinases .
- Inhibition of Viral DNA Polymerase : The triphosphate form competes with dGTP for incorporation into viral DNA, leading to chain termination during DNA replication .
- Selectivity : The drug shows preferential activation in infected cells due to the presence of viral kinases, which enhances its selectivity and reduces toxicity to host cells .
Antiviral Efficacy
This compound has demonstrated significant antiviral activity in vitro against a range of viruses. The following table summarizes its activity against key viruses:
Case Studies and Clinical Findings
- Treatment in Immunocompromised Patients : A study involving severely immunocompromised pediatric patients showed that intravenous ganciclovir effectively reduced CMV detection rates without severe adverse effects, indicating its therapeutic potential in vulnerable populations .
- Animal Models : Research on immunosuppressed Syrian hamsters demonstrated that ganciclovir significantly suppressed adenovirus replication and mitigated associated pathology when administered prophylactically or therapeutically . This suggests that ganciclovir may have broader antiviral applications beyond herpesviruses.
- Resistance Mechanisms : Clinical observations indicate that resistance to ganciclovir can develop due to mutations in the UL97 kinase or UL54 polymerase genes. This resistance poses challenges in treatment efficacy and necessitates careful monitoring of viral load during therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Properties
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-7(20)15-13-16-11-10(12(22)17-13)14-5-18(11)6-24-9(3-19)4-23-8(2)21/h5,9,19H,3-4,6H2,1-2H3,(H2,15,16,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZIIMWFJQFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298197-26-9 |
Source
|
Record name | 2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]-3-hydroxypropyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB2WWP3ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.